5-Bromo-2-propyl-2H-indazole
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Overview
Description
5-Bromo-2-propyl-2H-indazole is a chemical compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromine atom at the 5th position and a propyl group at the 2nd position of the indazole ring, making it a unique derivative with specific properties and reactivity .
Preparation Methods
The synthesis of 5-Bromo-2-propyl-2H-indazole typically involves the bromination of 2-propylindazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to handle the reagents and monitor the reaction progress, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
5-Bromo-2-propyl-2H-indazole undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
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Oxidation and Reduction Reactions: : The indazole ring can undergo oxidation or reduction reactions, depending on the desired transformation. For example, oxidation can be achieved using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reduction can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) .
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Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands, along with boronic acids or alkynes as coupling partners .
Scientific Research Applications
5-Bromo-2-propyl-2H-indazole has been explored for various scientific research applications, including:
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Medicinal Chemistry: : The compound has shown potential as a pharmacophore in the development of new therapeutic agents. Its derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities .
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Biological Studies: : Researchers have used this compound as a tool to study biological pathways and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable in biochemical assays and drug discovery .
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Material Science: : The compound’s unique structure and reactivity have also made it a candidate for the development of new materials, such as organic semiconductors and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-2-propyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the study .
Comparison with Similar Compounds
5-Bromo-2-propyl-2H-indazole can be compared with other indazole derivatives, such as:
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5-Bromo-1H-indazole: : Similar to this compound, this compound has a bromine atom at the 5th position but lacks the propyl group. It exhibits different reactivity and biological activities due to the absence of the propyl substituent .
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2-Propyl-1H-indazole: : This compound has a propyl group at the 2nd position but lacks the bromine atom. Its chemical properties and applications differ from those of this compound .
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5-Methoxy-2-propyl-2H-indazole: : This derivative has a methoxy group instead of a bromine atom at the 5th position. The presence of the methoxy group alters its electronic properties and reactivity compared to this compound .
Properties
IUPAC Name |
5-bromo-2-propylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-7-8-6-9(11)3-4-10(8)12-13/h3-4,6-7H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLGRBTWISXVGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C=C(C=CC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682487 |
Source
|
Record name | 5-Bromo-2-propyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-77-7 |
Source
|
Record name | 5-Bromo-2-propyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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